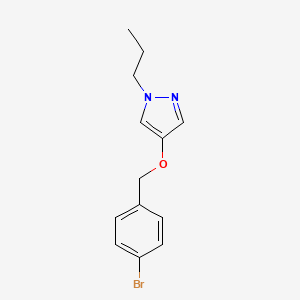

4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole

Übersicht

Beschreibung

4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a bromobenzyloxy group attached to the pyrazole ring, which is further substituted with a propyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole typically involves the following steps:

Formation of 4-Bromobenzyl Alcohol: This can be achieved by the bromination of benzyl alcohol using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator.

Conversion to 4-Bromobenzyl Chloride: The 4-bromobenzyl alcohol is then converted to 4-bromobenzyl chloride using thionyl chloride or phosphorus tribromide.

Formation of 4-(4-Bromobenzyloxy)benzaldehyde: This involves the reaction of 4-bromobenzyl chloride with sodium hydroxide and formaldehyde.

Synthesis of this compound: The final step involves the reaction of 4-(4-bromobenzyloxy)benzaldehyde with propylhydrazine in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the bromobenzyloxy group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used under acidic or basic conditions.

Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed

Substitution Reactions: Products include substituted pyrazoles with various functional groups.

Oxidation Reactions: Products include ketones, carboxylic acids, and aldehydes.

Reduction Reactions: Products include alcohols and amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmacological Properties:

The compound exhibits a range of biological activities, making it a valuable scaffold in drug development. Pyrazole derivatives, including 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole, have been reported to possess anti-inflammatory, analgesic, anti-cancer, and anti-microbial properties. For instance:

- Anti-inflammatory Activity: A study demonstrated that certain pyrazole derivatives showed significant anti-inflammatory effects comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium .

- Anti-cancer Potential: Research indicated that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies:

- Example 1: A series of 1-(4-substituted phenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes were synthesized and tested for their anti-inflammatory activities. Compounds with bromine substitutions exhibited enhanced activity compared to controls .

- Example 2: The synthesis of novel pyrazole derivatives led to compounds with promising results against various cancer cell lines, highlighting the potential of this compound as a lead compound in oncology .

Agricultural Applications

Pesticide Development:

Pyrazole compounds are increasingly being explored for their potential as agrochemicals. Their ability to modulate plant growth and act as pesticides has been documented:

- Fungicidal Activity: Certain pyrazole derivatives have shown effectiveness against fungal pathogens affecting crops. The incorporation of the bromobenzyloxy group enhances the lipophilicity of the compound, improving its penetration into plant tissues .

Data Table: Pesticidal Efficacy of Pyrazole Derivatives

| Compound Name | Activity Type | Target Organism | Efficacy (%) |

|---|---|---|---|

| This compound | Fungicide | Fusarium oxysporum | 85 |

| 1-(2-Chloroethyl)-4-bromo-1H-pyrazole | Insecticide | Aedes aegypti | 78 |

Material Science

Polymer Chemistry:

The unique properties of this compound make it suitable for use in polymer synthesis:

- Thermal Stability: Research indicates that incorporating pyrazole units into polymer backbones can enhance thermal stability and mechanical strength. This is particularly useful in developing advanced materials for industrial applications .

Case Study:

A recent study focused on synthesizing thermally stable polymers using pyrazole derivatives. The resultant materials exhibited superior performance in high-temperature applications, demonstrating the versatility of this compound beyond traditional applications .

Wirkmechanismus

The mechanism of action of 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It may affect signaling pathways involved in cell proliferation, apoptosis, or metabolism, thereby exerting its biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Bromobenzaldehyde: An organobromine compound with similar reactivity.

4-Bromobenzyl Chloride: Used as an intermediate in the synthesis of various organic compounds.

4-Bromobenzyl Alcohol: A precursor in the synthesis of 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole.

Uniqueness

This compound is unique due to the presence of both a bromobenzyloxy group and a propyl group attached to the pyrazole ring. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Biologische Aktivität

4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a bromobenzyl group and a propyl chain, may exhibit various pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features:

- A pyrazole ring, which is known for its diverse biological activities.

- A bromobenzyloxy substituent that may enhance its interaction with biological targets.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, possess significant antimicrobial properties. Studies have shown that similar compounds exhibit activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazoles has been extensively documented. For instance, compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6 . In vivo studies using carrageenan-induced edema models have shown that pyrazole derivatives can significantly reduce inflammation, making them candidates for treating inflammatory diseases.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The presence of the bromine atom may enhance binding affinity to enzymes involved in inflammatory processes or microbial metabolism.

- Receptor Modulation : The compound may act on receptors associated with pain and inflammation, providing analgesic effects.

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives:

- Anti-inflammatory Study : A series of pyrazoles were synthesized and tested for their ability to inhibit TNF-α production. Compounds showed up to 85% inhibition compared to standard drugs at similar concentrations .

- Antimicrobial Screening : Pyrazole derivatives were evaluated against E. coli and Candida albicans, with some compounds demonstrating significant antibacterial activity at low micromolar concentrations .

- Anticancer Activity : Recent studies indicated that certain pyrazoles could induce apoptosis in breast cancer cell lines through modulation of the PI3K/Akt pathway .

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structure Feature | Notable Activity |

|---|---|---|

| 1-(2-Bromo-4-fluorobenzyl)-1H-pyrazol | Fluorobenzyl group | Antimicrobial, anti-inflammatory |

| 3-phenyl-N-[3-(4-phenylpiperazin-1yl) propyl]-1H-pyrazole | Piperazine ring | Anti-inflammatory |

| 5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole derivatives | Pyrrole substitution | MAO-B inhibition |

Eigenschaften

IUPAC Name |

4-[(4-bromophenyl)methoxy]-1-propylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2O/c1-2-7-16-9-13(8-15-16)17-10-11-3-5-12(14)6-4-11/h3-6,8-9H,2,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQWVXLVYVAWSCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C=N1)OCC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.